2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
Key features include:
- A 1,3,4-thiadiazole core substituted with a 4-methoxybenzylsulfanyl group at position 3.
- A second sulfanyl group at position 2 of the thiadiazole ring, linked to an acetamide moiety.
- An N-(2-methoxy-5-methylphenyl) substituent on the acetamide group, distinguishing it from analogs with alternative aromatic or halogenated groups (e.g., 4-phenoxyphenyl, 3,4-dichlorophenyl) .
The 4-methoxybenzyl group is a recurring pharmacophore in thiadiazole derivatives, often contributing to enhanced lipophilicity and metabolic stability.
Properties
Molecular Formula |
C20H21N3O3S3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S3/c1-13-4-9-17(26-3)16(10-13)21-18(24)12-28-20-23-22-19(29-20)27-11-14-5-7-15(25-2)8-6-14/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
UMEBGVYLDSMJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol groups react with the thiadiazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups or to reduce the thiadiazole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
Antibacterial Activity
Thiadiazole derivatives, including the compound , have shown promising antibacterial properties. Research indicates that compounds containing the thiadiazole ring can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiadiazole derivatives possess comparable efficacy to standard antibiotics like ciprofloxacin . The mechanism of action often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Properties
The compound has also been investigated for its antifungal activity. Thiadiazoles have demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The presence of specific substituents on the thiadiazole ring can enhance antifungal potency, as seen in derivatives that exhibit Minimum Inhibitory Concentration (MIC) values comparable to conventional antifungal agents .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under discussion has shown cytotoxic effects against various cancer cell lines, suggesting its utility as a scaffold for developing new anticancer therapies. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antiparasitic Activity
Thiadiazole derivatives have been explored for their antiparasitic effects, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania spp. The compound has been associated with significant activity against these pathogens, potentially serving as a lead for new treatments for diseases like Chagas disease and leishmaniasis .
Structure-Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are influenced by their structural characteristics. Key factors include:
- Substituents on the Thiadiazole Ring : Modifications at different positions can enhance or diminish biological activity.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioavailability.
- Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect the reactivity and interaction with biological targets.
Case Studies
Mechanism of Action
The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Electronic Effects
Substituent Electronic Properties :
- The 2-methoxy-5-methylphenyl group in the target compound combines electron-donating methoxy and methyl groups. This contrasts with electron-withdrawing groups (e.g., Cl, CF3 in ), which may reduce electron density on the aromatic ring and alter binding interactions.
- 4-Methoxybenzylsulfanyl is conserved across analogs, suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
- The target compound’s 2-methoxy-5-methylphenyl group may offer a more favorable steric profile.
Biological Activity
The compound 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of 368.49 g/mol. The structure includes a thiadiazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | High |
| HCT116 (Colon Cancer) | 3.29 | Moderate |
| PC3 (Prostate Cancer) | 10.0 | Moderate |
The compound's mechanism of action appears to involve apoptosis induction through the activation of caspase enzymes, particularly caspases 3 and 9. This suggests that the compound may promote programmed cell death in cancer cells while sparing normal cells, a critical aspect of effective cancer therapeutics .
The proposed mechanism involves the interaction of the thiadiazole moiety with cellular targets that regulate cell proliferation and survival. Specifically, docking studies indicate that these compounds can bind effectively to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity. The presence of the methoxy and sulfanyl groups enhances their ability to inhibit bacterial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
These findings suggest that the compound could be explored further for its potential as an antimicrobial agent .
Case Studies
In a study evaluating a series of thiadiazole derivatives, several compounds exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines. The study emphasized structure-activity relationships (SAR), indicating that modifications on the thiadiazole ring significantly affect biological activity. Notably, compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide, and what critical parameters influence yield?
- Methodology :
-
Stepwise sulfanyl incorporation : Start with a 1,3,4-thiadiazole core and sequentially introduce sulfanyl groups via nucleophilic substitution. For example, react 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxybenzyl chloride under basic conditions (e.g., triethylamine) to attach the first sulfanyl group .
-
Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiadiazole intermediate with N-(2-methoxy-5-methylphenyl)acetamide. Monitor pH (6.5–7.5) to avoid side reactions .
-
Critical parameters : Solvent polarity (DMF or THF), reaction temperature (60–80°C), and stoichiometric control of thiol/disulfide intermediates to prevent over-substitution .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Thiadiazole core synthesis | 5-amino-1,3,4-thiadiazole-2-thiol, 4-methoxybenzyl chloride, Et₃N, DMF, 70°C | 65–75% | |
| Acetamide coupling | EDC, HOBt, DCM, rt | 50–60% |
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic .
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Analyze the crystal packing to identify π-π interactions between thiadiazole rings and methoxyphenyl groups .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~530–540 Da) and fragmentation patterns .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological interactions of this thiadiazole derivative?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Compare with experimental IR/Raman spectra .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enoyl-ACP reductase). Validate with free-energy perturbation (FEP) or MM-GBSA scoring .
Q. How can contradictory data regarding the biological activity of structurally similar thiadiazole compounds be resolved?
- Methodology :
- Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with activity data (e.g., IC₅₀ values). Use hierarchical clustering to identify critical functional groups .
- Experimental validation : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923) to control for variability in inoculum size or growth media .
Q. What strategies optimize the regioselectivity of sulfanyl group incorporation in multi-thiadiazole systems?
- Methodology :
- Directed lithiation : Use LDA at −78°C to deprotonate specific positions on the thiadiazole ring before introducing sulfanyl groups .
- Protecting groups : Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups during sequential substitutions .
- Data Table :
| Strategy | Conditions | Selectivity Improvement | References |
|---|---|---|---|
| Lithiation-directed substitution | LDA, THF, −78°C | 85% C5 selectivity | |
| TBS protection | TBSCl, imidazole, DMF | 90% C2 selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
